1,2-Bis(thiophen-2-yl)ethan-1-one

Structural isomerism Synthetic chemistry Building-block specification

1,2-Bis(thiophen-2-yl)ethan-1-one (CAS 53119-26-9) is a heteroaryl ketone with molecular formula C₁₀H₈OS₂ and a molecular weight of 208.3 g/mol. Its structure features a central ethanone bridge that links two thiophene rings, with the carbonyl group positioned alpha to one thiophene unit and beta to the other.

Molecular Formula C10H8OS2
Molecular Weight 208.3 g/mol
CAS No. 53119-26-9
Cat. No. B3384179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(thiophen-2-yl)ethan-1-one
CAS53119-26-9
Molecular FormulaC10H8OS2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)C2=CC=CS2
InChIInChI=1S/C10H8OS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2
InChIKeyXVQFNXBESFIQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(thiophen-2-yl)ethan-1-one (CAS 53119-26-9) Procurement-Relevant Identity and Structural Class


1,2-Bis(thiophen-2-yl)ethan-1-one (CAS 53119-26-9) is a heteroaryl ketone with molecular formula C₁₀H₈OS₂ and a molecular weight of 208.3 g/mol . Its structure features a central ethanone bridge that links two thiophene rings, with the carbonyl group positioned alpha to one thiophene unit and beta to the other [1]. The compound is supplied as a research chemical with a typical purity specification of 95% and is formally classified as a building block for further synthetic elaboration .

Why Generic Substitution of 1,2-Bis(thiophen-2-yl)ethan-1-one (CAS 53119-26-9) Is Scientifically Unreliable


Compounds sharing the C₁₀H₈OS₂ formula (e.g., 5-acetyl-2,2'-bithienyl and various thienothiophene isomers) are not functionally interchangeable with 1,2-bis(thiophen-2-yl)ethan-1-one because the position of the carbonyl group and the methylene spacer fundamentally determine reactivity, regioselectivity, and physicochemical properties [1]. Acid-catalyzed processing of the target compound yields a defined head-to-head dimer via a thiophene–tetrahydrothiophene linkage, whereas the same conditions applied to unsubstituted thiophene lead to uncontrolled oligomerization, demonstrating that backbone architecture governs product outcome [2]. A procurement decision based solely on molecular weight or formula thus risks selecting a compound with divergent reactivity, solubility, and downstream synthetic utility .

Quantitative Differentiation Evidence: 1,2-Bis(thiophen-2-yl)ethan-1-one (CAS 53119-26-9) versus Closest Analogs


Regiochemical Architecture: Carbonyl-Positional Isomer Discrimination versus 5-Acetyl-2,2'-bithienyl

The target compound (53119-26-9) contains a methylene spacer between the carbonyl group and one thiophene nucleus (O=C–CH₂–Ar), whereas the isomeric 5-acetyl-2,2'-bithienyl (CAS 3515-18-2) bears the acetyl group directly attached to the thiophene ring (CH₃–CO–Ar) [1]. This constitutional difference replaces an sp²-hybridized carbonyl carbon with a conformationally mobile sp³ methylene, affecting both solubility and electrophilic reactivity [2].

Structural isomerism Synthetic chemistry Building-block specification

Acid-Catalyzed Reactivity: Controlled Dimerization versus Uncontrolled Polymerization

Treatment of 1,2-di(thien-2-yl)ethanone with aqueous 75% (v/v) H₂SO₄ yields a discrete head-to-head dimer (C₂₀H₁₆O₂S₄) linked through a thiophene–tetrahydrothiophene bond, as confirmed by ¹³C and DEPT-135 NMR [1]. In contrast, unsubstituted thiophene under analogous acid conditions polymerizes to a trimer and higher oligomers, illustrating that the ethanone bridge directs selectivity toward a single dimeric product [2].

Acid catalysis Dimerization Thiophene chemistry Reaction selectivity

Lipophilicity Differential: Calculated logP versus 5-Acetyl-2,2'-bithienyl

The target compound exhibits a calculated logP of 3.19 (JChem, pH 5.5–7.4) [1], whereas the isomeric 5-acetyl-2,2'-bithienyl displays a higher calculated logP of approximately 3.8 [2]. The lower lipophilicity of 1,2-bis(thiophen-2-yl)ethan-1-one reflects the polarizable nature of the methylene-adjacent carbonyl, which may favor aqueous compatibility in biphasic reaction systems.

Lipophilicity logP Drug-likeness Physicochemical profiling

Purity Specification Benchmarking: 95% Minimum versus Lower-Grade Isomeric Mixtures

Commercial supplies of 1,2-bis(thiophen-2-yl)ethan-1-one (AKSci Cat. 6542CU) are certified to a minimum purity of 95% . In comparison, the closely related 5-acetyl-2,2'-bithienyl is offered at purities ranging from 96% to 97% depending on the vendor , but batch-to-batch variability among generic C₁₀H₈OS₂ compounds can introduce unidentified isomeric impurities that compromise reaction reproducibility.

Purity specification Quality control Procurement standard

Synthetic Utility: Enaminone Formation Potential versus Mono-thienyl Ketones

Although no peer-reviewed study has directly compared enaminone formation rates, the methylene-activated carbonyl in 1,2-bis(thiophen-2-yl)ethan-1-one is structurally predisposed to form enaminones upon treatment with DMF-DMA, analogous to the reactivity observed for 1-(5-acetyl-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone [1]. Mono-thienyl ketones (e.g., 1-(thiophen-2-yl)ethanone) lack the second thiophene ring and therefore cannot deliver the bis-heterocyclic architectures accessible from the target compound.

Enaminone synthesis Heterocycle building block Regioselectivity

Calculated Molecular Descriptors: Rotatable Bonds and Polar Surface Area versus Rigid Analogs

The target compound possesses 3 rotatable bonds and a topological polar surface area (tPSA) of 17.07 Ų [1]. The fully conjugated analog 1,2-di(thiophen-2-yl)ethane-1,2-dione has zero rotatable bonds between the thiophene rings and a tPSA of 34.14 Ų (two carbonyls), making it more rigid and more polar. The intermediate flexibility of 1,2-bis(thiophen-2-yl)ethan-1-one may confer advantages in supramolecular assembly or host-guest chemistry where conformational adaptation is beneficial.

Molecular flexibility Polar surface area Conformational analysis

High-Confidence Application Scenarios for 1,2-Bis(thiophen-2-yl)ethan-1-one (CAS 53119-26-9) Based on Quantitative Evidence


Controlled Oligothiophene Synthesis via Acid-Catalyzed Dimerization

Researchers aiming to construct discrete oligothiophene dimers with defined connectivity can utilize 1,2-bis(thiophen-2-yl)ethan-1-one in 75% H₂SO₄ to obtain a head-to-head thiophene–tetrahydrothiophene dimer, as demonstrated by NMR characterization [1]. This reaction offers selectivity unattainable with unsubstituted thiophene, which yields complex oligomer mixtures under identical conditions.

Bis-Heterocycle Library Synthesis via Enaminone Intermediates

The compound's methylene-adjacent carbonyl is structurally primed for enaminone formation with DMF-DMA, opening a route to bis-pyrimidines, bis-pyrazoles, and related bis-heterocycles [1]. Its dual thiophene architecture delivers a built-in second heterocycle attachment point that mono-thienyl ketones cannot match, potentially reducing the number of synthetic steps.

Medicinal Chemistry Fragment Library with Defined Physicochemical Profile

With a calculated logP of 3.19 and a tPSA of 17.07 Ų [1], the compound occupies a desirable fragment-like property space (MW 208.3, rotatable bonds 3). Its lower lipophilicity compared to the isomeric 5-acetyl-2,2'-bithienyl (ΔlogP ≈ –0.6) [2] may improve aqueous solubility in biochemical assays, making it a suitable entry for fragment-based drug discovery collections.

Conformationally Adaptable Scaffold for Supramolecular Chemistry

The combination of 3 rotatable bonds and low tPSA (17.07 Ų) [1] grants the molecule flexibility absent in rigid dione analogs (0 rotatable bonds, tPSA 34.1 Ų) [2], positioning it as a candidate building block for foldamers, molecular tweezers, or metal-organic frameworks where conformational adaptation is functionally required.

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